1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

Catalog No.
S546972
CAS No.
1448705-06-3
M.F
C18H16F2N4O
M. Wt
342.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-diflu...

CAS Number

1448705-06-3

Product Name

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

IUPAC Name

1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea

Molecular Formula

C18H16F2N4O

Molecular Weight

342.35

InChI

InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25)

InChI Key

FRKCJYHCVRFZIW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

VU-0466551; VU 0466551; VU0466551

Description

The exact mass of the compound 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is 342.1292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural features which include a pyrazole ring and difluorophenyl moiety. This compound exhibits potential therapeutic properties, particularly in medicinal chemistry, due to the presence of both the pyrazole and urea functionalities which are often associated with biological activity. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Typical of urea derivatives and pyrazole-containing compounds:

  • Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carbonyl or carboxylic acid.
  • Reduction: If nitro groups or other reducible functionalities are present, they can be converted to amines.
  • Substitution Reactions: The fluorine atoms in the difluorophenyl group may be substituted with other nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

Research indicates that compounds containing pyrazole and urea moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea has been evaluated for its efficacy in modulating various biological pathways. In vitro studies have shown that similar compounds can interact with specific enzymes or receptors, leading to potential therapeutic effects in conditions like pain and inflammation .

The synthesis of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds.
  • Alkylation: The resultant pyrazole can be alkylated with benzyl halides to introduce the benzyl group.
  • Urea Formation: The final step involves reacting the substituted pyrazole with 3,4-difluoroaniline in the presence of coupling agents such as carbonyldiimidazole or triphosgene to form the urea linkage.

The unique structure of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea positions it for various applications:

  • Medicinal Chemistry: As a potential lead compound for developing new therapeutic agents targeting pain relief and inflammation.
  • Agricultural Chemistry: Similar compounds have been explored for use as herbicides or fungicides due to their ability to disrupt biological processes in pests.

Interaction studies involving 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea may focus on its binding affinity to specific proteins or enzymes. For example, studies could evaluate its efficacy as an inhibitor of certain kinases or receptors implicated in disease pathways. Preliminary data suggests that modifications in the structure can significantly alter biological activity and selectivity .

Several compounds exhibit structural similarities to 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea. Notable examples include:

Compound NameStructure FeaturesBiological Activity
N-(2,4-Difluorophenyl)-N'-(pyrazol-4-yl)ureaContains a difluorophenyl group and a pyrazoleAnti-inflammatory
1-(Benzyl)-3-(trifluoromethylphenyl)ureaSimilar urea structure with trifluoromethyl substitutionAnticancer properties
1-(Methyl)-3-(pyridin-4-yl)ureaUrea derivative with a pyridine ringAntimicrobial activity

Uniqueness

The uniqueness of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea lies in its specific combination of a benzyl group and a difluorophenyl moiety attached to a pyrazole ring. This configuration may provide enhanced biological activity compared to other similar compounds due to better receptor binding and metabolic stability. Additionally, the presence of difluorine is expected to influence pharmacokinetics positively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

342.1292

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Abney KK, Bubser M, Du Y, Kozek KA, Bridges TM, Lindsley CW, Daniels JS, Morrison RD, Wickman K, Hopkins CR, Jones CK, Weaver CD. Correction to Analgesic Effects of the GIRK Activator, VU0466551, Alone and in Combination with Morphine in Acute and Persistent Pain Models. ACS Chem Neurosci. 2019 May 15;10(5):2621. doi: 10.1021/acschemneuro.9b00165. Epub 2019 Mar 26. PubMed PMID: 30912639.
2: Abney KK, Bubser M, Du Y, Kozek KA, Bridges TM, Linsdley CW, Daniels JS, Morrison RD, Wickman K, Hopkins CR, Jones CK, Weaver CD. Analgesic Effects of the GIRK Activator, VU0466551, Alone and in Combination with Morphine in Acute and Persistent Pain Models. ACS Chem Neurosci. 2019 Mar 20;10(3):1294-1299. doi: 10.1021/acschemneuro.8b00370. Epub 2018 Dec 11. Erratum in: ACS Chem Neurosci. 2019 May 15;10(5):2621. PubMed PMID: 30474955.

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